[(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C20H16ClNO5S2 and its molecular weight is 449.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, also known as TOSLAB 721142, belongs to the thiazolidinone class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antidiabetic, anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
- Molecular Formula : C18H14ClNO3S2
- Molecular Weight : 391.89 g/mol
- CAS Number : [specific CAS not provided in search results]
Antidiabetic Activity
Thiazolidinones are known for their ability to enhance insulin sensitivity and reduce blood glucose levels. Research indicates that derivatives of thiazolidinones can inhibit aldose reductase, an enzyme involved in glucose metabolism, which may contribute to their antidiabetic effects. For instance, studies have shown that thiazolidinone derivatives exhibit significant inhibition of aldose reductase activity, which is crucial for managing diabetic complications .
Antioxidant Activity
The antioxidant potential of thiazolidinones has been well-documented. A study reported that various thiazolidinone derivatives demonstrated antioxidant activity with EC50 values ranging from 1.128 to 2.489 mM. The presence of specific substituents significantly influenced their antioxidant capacity. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Anticancer Activity
Thiazolidinones have shown promise in cancer treatment, particularly in breast cancer models. A study highlighted that certain derivatives exhibited cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity. For example, a derivative with a 3,4-dimethoxy substitution demonstrated an IC50 value of 1.003 µM against the MCF-7 cell line . This suggests that modifications in the thiazolidinone structure can lead to enhanced anticancer properties.
Antimicrobial Activity
Thiazolidinones also exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial survival .
Case Study 1: Antioxidant Evaluation
In a comparative study, several thiazolidinone derivatives were tested for their antioxidant activity using assays such as DPPH and ABTS. The most active compound showed an IC50 value significantly lower than ascorbic acid, indicating superior antioxidant capabilities .
Case Study 2: Anticancer Activity Against MCF-7 Cells
A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties against MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.72 µM, showcasing its potential as a therapeutic agent in breast cancer treatment .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Derivative B | 0.72 | Breast Cancer |
Doxorubicin (Standard) | 48.06 | Breast Cancer |
Properties
Molecular Formula |
C20H16ClNO5S2 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-[(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C20H16ClNO5S2/c1-26-16-8-12(9-17-19(25)22(10-18(23)24)20(28)29-17)6-7-15(16)27-11-13-4-2-3-5-14(13)21/h2-9H,10-11H2,1H3,(H,23,24)/b17-9+ |
InChI Key |
YQJKLHKSEXGWOT-RQZCQDPDSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=CC=C3Cl |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.